Cas no 1335993-17-3 (3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol)

3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol
- 1335993-17-3
- EN300-1935912
- 3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol
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- インチ: 1S/C10H14BrNO2/c1-6(12)5-7-3-4-8(14-2)10(13)9(7)11/h3-4,6,13H,5,12H2,1-2H3/t6-/m1/s1
- InChIKey: UWGMJOQUBVBRIT-ZCFIWIBFSA-N
- ほほえんだ: BrC1C(=C(C=CC=1C[C@@H](C)N)OC)O
計算された属性
- せいみつぶんしりょう: 259.02079g/mol
- どういたいしつりょう: 259.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935912-0.05g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1935912-0.5g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1935912-2.5g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1935912-10g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1935912-0.25g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1935912-10.0g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 10g |
$7927.0 | 2023-05-31 | ||
Enamine | EN300-1935912-5g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 5g |
$5345.0 | 2023-09-17 | ||
Enamine | EN300-1935912-0.1g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1935912-1.0g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1935912-5.0g |
3-[(2R)-2-aminopropyl]-2-bromo-6-methoxyphenol |
1335993-17-3 | 5g |
$5345.0 | 2023-05-31 |
3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenolに関する追加情報
3-(2R)-2-Aminopropyl-2-Bromo-6-Methoxyphenol: A Comprehensive Overview
3-(2R)-2-Aminopropyl-2-Bromo-6-Methoxyphenol, also known by its CAS number 1335993-17-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which includes a phenolic group, a methoxy substituent, and a bromo-aminoalkyl side chain. The stereochemistry at the chiral center (R configuration) plays a crucial role in its biological activity and pharmacokinetic properties.
The synthesis of 3-(2R)-2-Aminopropyl-2-Bromo-6-Methoxyphenol involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center, ensuring high enantiomeric excess. This has been particularly beneficial for applications in drug discovery, where stereochemistry is critical for achieving desired therapeutic effects.
Research into the biological activity of this compound has revealed its potential as a lead molecule in the development of novel therapeutics. For instance, studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. The bromine atom and amino group contribute to its interactions with target proteins, while the methoxy group enhances solubility and bioavailability.
In terms of applications, 3-(2R)-2-Aminopropyl-2-Bromo-6-Methoxyphenol has been explored as a building block in medicinal chemistry. Its versatility allows for further functionalization, enabling the creation of derivatives with enhanced potency and selectivity. Recent research has focused on optimizing its pharmacokinetic profile through structural modifications, such as altering the side chain length or introducing additional functional groups.
The environmental impact of this compound is another area of interest. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. However, further investigations are required to fully understand its long-term effects on aquatic and terrestrial ecosystems.
In conclusion, 3-(2R)-2-Aminopropyl-2-Bromo-6-Methoxyphenol represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a valuable tool for advancing drug discovery and development efforts.
1335993-17-3 (3-(2R)-2-aminopropyl-2-bromo-6-methoxyphenol) 関連製品
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